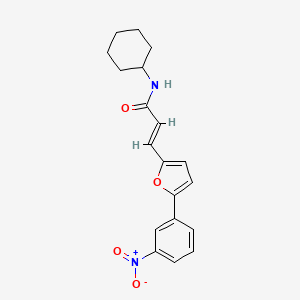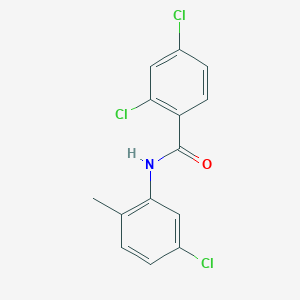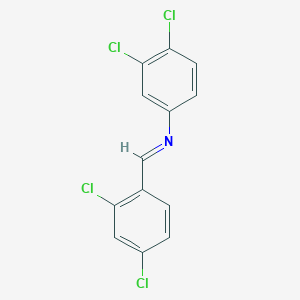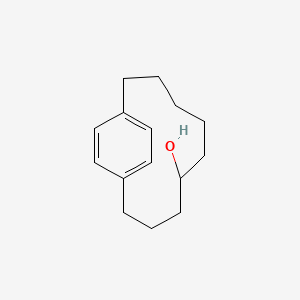
N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is an organic compound with the molecular formula C19H20N2O4. This compound is part of the furan derivatives family, which are known for their diverse biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents like nitric acid or nitrating mixtures.
Acrylamide formation: The final step involves the reaction of the intermediate compound with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
科学研究应用
N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrophenyl group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or microbial cell walls.
Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- N-(2-Methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
- N-(3-Methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
- N-(4-Methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide .
Uniqueness
N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is unique due to the presence of the cyclohexyl group, which may enhance its lipophilicity and influence its biological activity compared to other similar compounds .
属性
CAS 编号 |
853351-39-0 |
|---|---|
分子式 |
C19H20N2O4 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
(E)-N-cyclohexyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H20N2O4/c22-19(20-15-6-2-1-3-7-15)12-10-17-9-11-18(25-17)14-5-4-8-16(13-14)21(23)24/h4-5,8-13,15H,1-3,6-7H2,(H,20,22)/b12-10+ |
InChI 键 |
JVZPCLUBHPPPDA-ZRDIBKRKSA-N |
手性 SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)




![5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11957223.png)

